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Compound of Interest

Compound Name: Boc-Orn(Alloc)-OH

Cat. No.: B557112

Abstract

This document provides a comprehensive guide for the synthesis of Na-Boc-Nd-Alloc-L-
ornithine (Boc-Orn(Alloc)-OH), a valuable building block in solid-phase peptide synthesis
(SPPS). The orthogonal nature of the tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc)
protecting groups allows for selective deprotection and subsequent modification, making it
highly useful for synthesizing complex peptides, including cyclic and branched structures. This
note details the synthetic pathway, experimental protocols, and the strategic application of this
derivative in peptide chemistry.

Chemical Properties and Data

Boc-Orn(Alloc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine, featuring
two distinct protecting groups. The a-amino group is protected by the acid-labile Boc group,
while the -amino group of the side chain is protected by the Alloc group, which can be
selectively removed via palladium catalysis.

Table 1: Physicochemical Properties of Boc-Orn(Alloc)-OH
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Property Value Reference
CAS Number 171820-74-9 [1]
Molecular Formula C14H24N206 [1]
Molecular Weight 316.35 g/mol [1]
Appearance White to off-white solid (Typical)
Purity (Typical) =97% (Typical)

N Soluble in DMF, DCM, and )
Solubility (Typical)
agueous bhase

Storage 2-8°C, desiccated (Recommended)

Synthesis of Boc-Orn(Alloc)-OH

The synthesis is a two-step process starting from L-Ornithine hydrochloride. The first step
involves the selective protection of the d-amino group using a copper(ll) complex to temporarily
shield the a-amino and carboxyl functionalities. The second step is the protection of the newly
freed a-amino group with (Boc):20.
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Step 1: Selective Nd-Alloc Protection
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Caption: Workflow for the two-step synthesis of Boc-Orn(Alloc)-OH.
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Detailed Experimental Protocols

Protocol 3.1: Synthesis of N&-Alloc-L-Ornithine
This protocol describes the selective protection of the side-chain amino group of L-ornithine.
Materials:

e L-Ornithine monohydrochloride

o Copper(ll) sulfate pentahydrate (CuSOa4-5H20)
e Sodium hydroxide (NaOH)

e Allyl chloroformate (Alloc-Cl)

» Ethylenediaminetetraacetic acid (EDTA)

e Hydrochloric acid (HCI)

e Dowex 50 resin (H* form)

Procedure:

» Dissolve L-Ornithine-HCI (1 equiv.) in water. Add a solution of CuSO4-5H20 (1 equiv.) in
water.

e Adjust the pH of the solution to ~10 with 2 M NaOH, which will result in the formation of a
deep blue copper-chelate precipitate.

e Cool the mixture to 0°C in an ice bath.

o Slowly add Allyl chloroformate (1.1 equiv.) dropwise while maintaining the pH at ~10 with the
concurrent addition of 2 M NaOH.

¢ Stir the reaction mixture at room temperature for 12-16 hours.

o To decompose the copper complex, add a solution of EDTA (1.5 equiv.) and adjust the pH to
~4.5 with 2 M HCI. Alternatively, the copper can be precipitated as CuS by carefully bubbling
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hydrogen sulfide (H2S) gas through the solution (perform in a fume hood).

« Filter the solution to remove any precipitate.

o Apply the filtrate to a column of Dowex 50 (H* form) resin.

e Wash the column with deionized water to remove salts.

o Elute the product, Nd-Alloc-L-Ornithine, with a 2 M ammonium hydroxide solution.

o Collect the fractions containing the product (monitor by TLC) and evaporate the solvent
under reduced pressure to yield the intermediate as a white solid.

Protocol 3.2: Synthesis of Na-Boc-Nd&-Alloc-L-Ornithine

This protocol details the protection of the a-amino group of the intermediate from the previous
step.[2]

Materials:

No&-Alloc-L-Ornithine (from Step 3.1)

o Di-tert-butyl dicarbonate ((Boc)z20)

e Triethylamine (TEA) or Sodium Hydroxide (NaOH)
e Solvent: 1,4-Dioxane and Water (1:1 mixture)

o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e Dissolve N&-Alloc-L-Ornithine (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
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e Add a base such as triethylamine (1.5 equiv.) or NaOH (1.5 equiv.) and stir until the amino
acid is fully dissolved.[2][3]

e Cool the reaction mixture to 0°C in an ice bath.
e Add Di-tert-butyl dicarbonate ((Boc)20, 1.1 equiv.) to the solution.

 Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion is
verified by Thin Layer Chromatography (TLC).

o Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

o Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1
M HCI. The product should precipitate out of the solution.

o Extract the product into ethyl acetate (3x volume of the aqueous layer).

» Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, filter, and
concentrate under reduced pressure to yield the final product, Boc-Orn(Alloc)-OH.

e The product can be further purified by recrystallization from ethyl acetate/hexane if
necessary.

Table 2: Summary of Synthesis Parameters and Expected Results

Parameter Step 1: N&-Alloc-Ornithine  Step 2: Boc-Orn(Alloc)-OH
Reaction Time 12-16 hours 4-6 hours
Reaction Temp. 0°C to Room Temp. 0°C to Room Temp.
Expected Yield 60-75% 85-95%
Purification lon-exchange chromatography  Extraction, Recrystallization

o 1H NMR, 13C NMR, MS (m/z 1H NMR, 13C NMR, MS (m/z
Characterization

[M+H]* = 217.1) [M+H]* = 317.2)

Application: Orthogonal Deprotection Strategy
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The primary application of Boc-Orn(Alloc)-OH is in SPPS where the selective removal of
either the Na-Boc group or the Nd-Alloc group is required. This orthogonality is crucial for

synthesizing complex peptides.[4][5]

e Boc Group Removal: The Na-Boc group is cleaved under acidic conditions, typically with
trifluoroacetic acid (TFA), which leaves the Alloc group intact. This is the standard

deprotection step for chain elongation in Boc-based SPPS.[5]

o Alloc Group Removal: The Nd-Alloc group is stable to the acidic and basic conditions of
SPPS but is selectively removed using a palladium(0) catalyst, such as
tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[6] This unmasks
the side-chain amine for further modification, such as lactam bridge formation for cyclization

or attachment of reporter groups.

Acidic Deprotection (Chain Elongation)

@oc-N H-Peptide-Orn(AIIoc)-ResirD

FA/ DCNPd(PPhs)‘x / Scavenger

P\anad,ju\mACatalysis (Side-Chain Modification)

(Free a-Amine) (Free 6-Amine)

[ Hz2N-Peptide-Orn(Alloc)-Resin j [Boc—NH—Peptide—Orn(H)—Resinj

Click to download full resolution via product page
Caption: Orthogonal deprotection pathways for Boc-Orn(Alloc)-OH.
Protocol 4.1: Alloc Group Deprotection from a Resin-Bound Peptide[6]

o Swell the peptide-resin containing the Orn(Alloc) residue in anhydrous dichloromethane
(DCM) under an inert atmosphere (e.g., nitrogen or argon).
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e In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents
relative to resin loading) in anhydrous DCM.

e Add a scavenger, such as phenylsilane (PhSiHs, 10-20 equivalents), to the palladium
solution.

e Add the resulting catalyst solution to the swollen resin.
o Agitate the mixture gently at room temperature for 20-30 minutes.

» Drain the solution and wash the resin thoroughly with DCM, followed by DMF. The unmasked
side-chain amine is now ready for subsequent coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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